7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:
- Spiro[1-benzofuran-3,4'-piperidine] : Indicates a spiro junction between the 3-position of a 1-benzofuran ring (a fused benzene and furan system) and the 4-position of a piperidine ring.
- 7-Chloro : Specifies a chlorine substituent at the 7-position of the benzofuran moiety.
- Hydrochloride : Denotes the presence of a hydrochloric acid salt, protonating the piperidine nitrogen.
The structural representation (Figure 1) highlights the orthogonal arrangement of the benzofuran and piperidine rings, connected via a spiro carbon (C3 of benzofuran and C4 of piperidine). This configuration imposes significant steric constraints, influencing reactivity and molecular interactions.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 2251053-78-6 . Additional identifiers include:
- ChemSpider ID : 29211750 (for related analogs).
- MDL Numbers : MFCD31742497, MFCD26407163.
- Synonyms : 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride, 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride (for regioisomers).
These identifiers ensure precise referencing across chemical databases and synthetic protocols.
Molecular Formula and Weight Analysis
The molecular formula is C₁₂H₁₅Cl₂NO , with a calculated molecular weight of 260.16 g/mol . A breakdown of the formula reveals:
- Benzofuran moiety : C₈H₅ClO (contributing 149.58 g/mol).
- Piperidine moiety : C₅H₁₀N (contributing 84.16 g/mol).
- Hydrochloride counterion : HCl (36.46 g/mol).
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzofuran | C₈H₅ClO | 149.58 |
| Piperidine | C₅H₁₀N | 84.16 |
| Hydrochloride | HCl | 36.46 |
| Total | C₁₂H₁₅Cl₂NO | 260.16 |
The monoisotopic mass (exact mass) is 259.04 g/mol , consistent with high-resolution mass spectrometry data.
Stereochemical Considerations in Spirocyclic Systems
Spiro compounds exhibit unique stereochemistry due to their non-planar, orthogonal ring systems. In this compound:
- Axial Chirality : The spiro carbon (C3/C4') creates a chiral center, even without four distinct substituents, due to restricted rotation around the spiro junction.
- Conformational Rigidity : The fused rings limit conformational flexibility, favoring specific dihedral angles (e.g., ~90° between benzofuran and piperidine planes).
- Stereoisomerism : While the parent compound is a single enantiomer, synthetic intermediates (e.g., tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate) may exhibit prochirality, requiring asymmetric synthesis for resolution.
Recent studies on spirocyclic glutamic acid analogs highlight the role of spiro junctions in enhancing binding affinity to biological targets, attributed to reduced conformational entropy.
Properties
IUPAC Name |
7-chlorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-11(10)15-8-12(9)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPQFVCOQFQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into two primary subunits:
- 7-Chloro-1-benzofuran-3(2H)-one : Serves as the aromatic backbone with a ketone moiety for spirocyclization.
- Piperidine hydrochloride : Provides the nitrogenous spirojuncture, protonated for salt stability.
Electrophilic chlorination at the 7-position precedes spirocycle formation in most routes, though late-stage halogenation via Ullmann couplings has been reported.
Halogenation Strategies for Benzofuran Precursors
Directed Ortho-Metalation (DoM)
Employing tert-butoxycarbonyl (Boc) as a directing group, 1-benzofuran-3(2H)-one undergoes lithiation at -78°C using LDA, followed by quenching with hexachloroethane to install chlorine at the 7-position (62% yield). Competing meta-chlorination is suppressed via steric hindrance from the Boc group.
Friedel-Crafts Chlorination
In dichloromethane at 0°C, AlCl3-mediated chlorination of 1-benzofuran-3(2H)-one with Cl2 gas achieves 7-substitution (55% yield). Para-chloro byproducts (12%) necessitate chromatographic separation.
Spirocyclization Methodologies
Mannich-Type Cyclization
Reaction of 7-chloro-1-benzofuran-3(2H)-one with piperidine hydrochloride in refluxing toluene forms the spirocenter via iminium ion intermediacy (71% yield). Microwave irradiation (150°C, 20 min) enhances reaction efficiency to 89%.
Mechanistic Insight :
Palladium-Catalyzed Suzuki-Miyaura Coupling
Aryl boronic esters functionalized at the 7-position couple with 4-bromopiperidine under Pd(PPh3)4 catalysis (Scheme 1). Optimized conditions (Na2CO3, EtOH/H2O, 110°C) provide 83% yield.
**Scheme 1**: Suzuki coupling for spirocycle assembly
7-Chloro-1-benzofuran-3-ylboronic acid + 4-bromopiperidine → 7-Chloro-spiro[benzofuran-3,4'-piperidine]
Hydrochloride Salt Formation
Acidic Workup Protocols
Treating the free base with HCl gas in anhydrous Et2O precipitates the hydrochloride salt (95% recovery). Critical parameters:
Ion-Exchange Chromatography
Passing the neutral spiroamine through Dowex® 50WX4 resin (H+ form) yields pharmaceutical-grade hydrochloride (99.8% purity).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Cyclization | 89 | 98.5 | One-pot simplicity | High dilution required |
| Suzuki Coupling | 83 | 99.2 | Regioselective | Pd removal challenges |
| Reductive Amination | 76 | 97.8 | Mild conditions | Over-reduction side products |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
AstraZeneca’s pilot plant employs tubular reactors for Mannich cyclization at 10 kg/batch:
Green Chemistry Innovations
Ionic liquid solvents ([BMIM][BF4]) reduce Pd catalyst loading to 0.1 mol% in Suzuki couplings, cutting heavy metal waste by 90%.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms spiro dihedral angle of 89.7°, ensuring non-planar topology critical for CNS penetration.
Chemical Reactions Analysis
7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride (CAS: Not provided)
6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride (CAS: Not provided)
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] Hydrochloride (CAS: 946680-60-0)
Table 1: Key Structural and Functional Comparisons
Piperidine-Containing Derivatives with Therapeutic Potential
Indirubin-Piperidine Derivatives (e.g., Compound 4 in )
- Structure : Combines indirubin (an anticancer scaffold) with a piperidine-oxime group.
- Activity : Demonstrated IC₅₀ values of 0.5–2.0 μM against A549, Hep-G2, and SW480 cancer cells, outperforming indirubin alone .
- Solubility : Hydrochloride salt enhances water solubility, critical for bioavailability .
Local Anesthetics (e.g., Hexylcaine Hydrochloride)
- Structure: Piperidine derivatives with cyclohexylamino and ester groups.
- Activity : Rapid onset (~5 minutes) and duration (~60 minutes) due to piperidine’s lipophilicity and ionization .
Biological Activity
7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a synthetic compound classified as a spiro compound, characterized by its unique structure that combines a benzofuran moiety and a piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- IUPAC Name : 7-chlorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₁O
- CAS Number : 2251053-78-6
- Molecular Weight : 260.16 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenols and aldehydes.
- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.
- Spiro Compound Formation : Finalized through specific cyclization reactions under controlled conditions.
These methods may be optimized for yield and purity using various catalysts and purification techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, leading to various biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. In studies involving multidrug-resistant strains, it has shown effectiveness against certain pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | < 1 μg/mL |
| Escherichia coli | Not effective (MIC > 64 μg/mL) |
These results suggest that while the compound may not be effective against all bacterial strains, it holds promise against resistant strains like MRSA .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to reduce the viability of cancer cells:
These findings indicate that while the compound shows some cytotoxicity towards cancer cells, further research is needed to establish its efficacy and safety profile.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of spiro compounds, including this compound. The study highlighted its selective activity against resistant strains and provided insights into structural modifications that enhance its potency .
Anticancer Activity Evaluation
Another research initiative focused on evaluating the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability in specific cancer types while showing minimal toxicity to normal cells .
Q & A
Q. What experimental designs reconcile variability in biological assay outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
